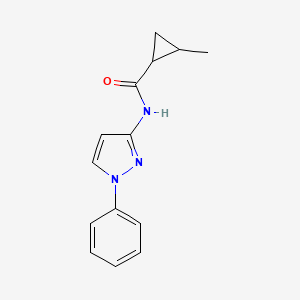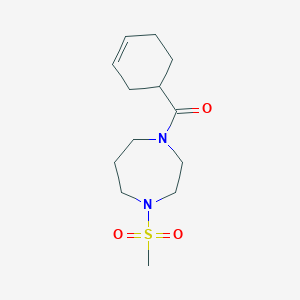
3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one, also known as CRL-40,940, is a synthetic compound that belongs to the class of nootropic drugs. Nootropics are cognitive enhancers that are used to improve memory, focus, and overall cognitive function. CRL-40,940 is a relatively new nootropic that has gained popularity among researchers due to its promising potential in the field of cognitive enhancement.
Mecanismo De Acción
The exact mechanism of action of 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one is not fully understood. However, it is believed to work by increasing the release of acetylcholine and modulating the activity of glutamate receptors in the brain. Glutamate is an excitatory neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects
3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine, which is essential for learning and memory. It also modulates the activity of glutamate receptors, which can improve cognitive function. Additionally, it has been shown to increase blood flow to the brain, which can improve oxygen and nutrient delivery to brain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been extensively studied, and its effects on cognitive function are well documented. However, there are also some limitations. 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one is a relatively new drug, and its long-term effects are not fully understood. Additionally, it can be expensive to purchase, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one. One area of research could be to investigate its potential use in treating cognitive disorders such as Alzheimer's disease. Another area of research could be to investigate its effects on other neurotransmitters and receptors in the brain. Additionally, more research is needed to fully understand the long-term effects of 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one and its potential side effects.
Métodos De Síntesis
The synthesis of 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one involves the reaction between cyclopentanone and 2,5-dimethylmorpholine-4-carboxaldehyde. The reaction is catalyzed by p-toluenesulfonic acid and yields 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one as a white crystalline solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one has been extensively studied for its potential use in cognitive enhancement. Several studies have shown that 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one can improve memory, focus, and overall cognitive function. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is essential for learning and memory.
Propiedades
IUPAC Name |
3-cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-11-10-17-12(2)9-15(11)14(16)8-7-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIITIGPLXYQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)
![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)